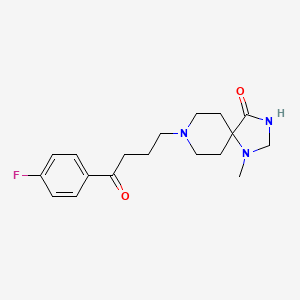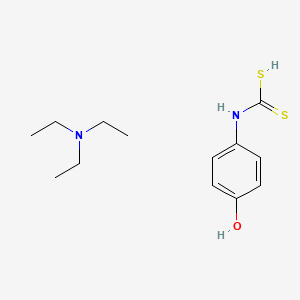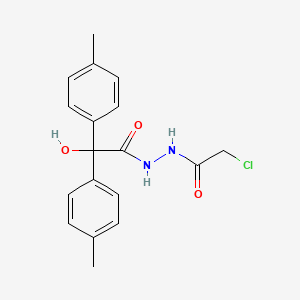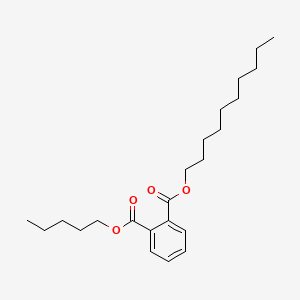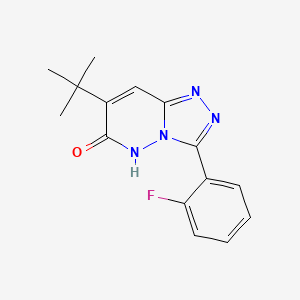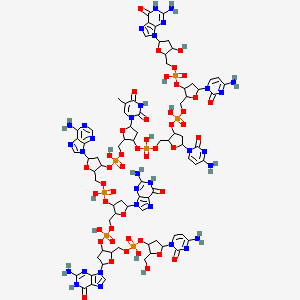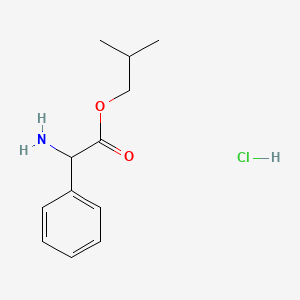
2-((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-4-hydroxybutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound has the chemical formula C₁₆H₂₄O₃ and a molecular weight of 264.36 g/mol .
- It belongs to the class of compounds known as phenolic acids .
- The IUPAC name for this compound is methyl 3,5-di-tert-butyl-4-hydroxybenzoate .
- It is a white crystalline solid with antioxidant properties.
Vorbereitungsmethoden
Synthetic Routes: One common synthetic route involves the esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with methanol.
Reaction Conditions: The reaction typically occurs under acidic conditions.
Industrial Production: Industrial production methods may involve large-scale esterification processes.
Analyse Chemischer Reaktionen
Reactions: This compound can undergo various reactions, including
Common Reagents and Conditions: Reagents like , , and are commonly used.
Major Products: The major products depend on the specific reaction conditions but may include phenolic derivatives or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying antioxidant behavior and radical scavenging.
Biology: Investigated for its potential protective effects against oxidative stress.
Medicine: Explored for its role in preventing lipid peroxidation and related diseases.
Industry: Used in the formulation of antioxidants for various applications.
Wirkmechanismus
- The compound exerts its effects primarily through antioxidant activity .
- It scavenges free radicals, protecting cells from oxidative damage.
- Molecular targets may include enzymes involved in reactive oxygen species (ROS) metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other related compounds include
Uniqueness: The compound’s unique structure combines phenolic and ester functionalities, contributing to its antioxidant properties.
Remember that this compound plays a crucial role in various scientific fields, and its antioxidant properties make it an intriguing subject of study
Eigenschaften
CAS-Nummer |
83677-17-2 |
|---|---|
Molekularformel |
C19H28O4 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
(2E)-2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-4-hydroxybutanoic acid |
InChI |
InChI=1S/C19H28O4/c1-18(2,3)14-10-12(9-13(7-8-20)17(22)23)11-15(16(14)21)19(4,5)6/h9-11,20-21H,7-8H2,1-6H3,(H,22,23)/b13-9+ |
InChI-Schlüssel |
RVAONIDBRIBHMK-UKTHLTGXSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C(\CCO)/C(=O)O |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(CCO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


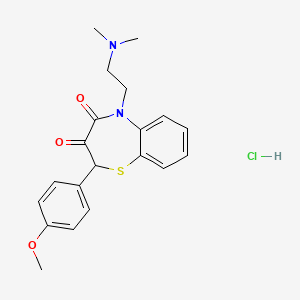
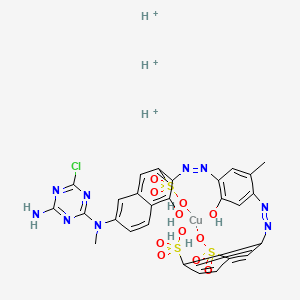
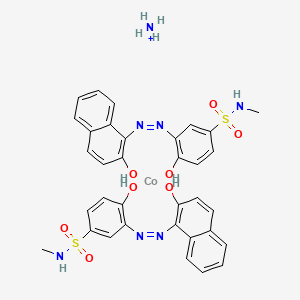

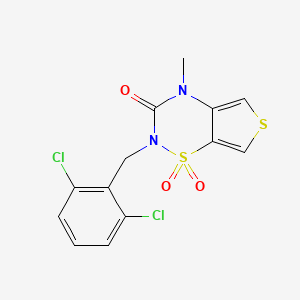
![11-ethyl-5,7-dithia-3,11-diazatricyclo[6.5.0.02,6]trideca-1(8),2(6),3-trien-4-amine;dihydrochloride](/img/structure/B12761514.png)
